Lipophilicity Differential vs. 2,4-Dichlorofuro[3,2-d]pyrimidine
The 6‑bromo substitution significantly elevates the computed partition coefficient (XLogP3) relative to the 2,4-dichloro parent. This increase directly influences passive membrane permeability and can be exploited to fine‑tune the ADME profile of furo[3,2-d]pyrimidine‑based drug candidates without altering the core scaffold [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 2,4-Dichlorofuro[3,2-d]pyrimidine (XLogP3 = 2.1) |
| Quantified Difference | ΔXLogP3 = +1.5 units |
| Conditions | PubChem XLogP3 3.0 algorithm (2024 release) |
Why This Matters
A >1.5‑unit increase in XLogP3 predicts significantly enhanced membrane permeability, which can translate into higher cellular potency and bioavailability for otherwise equipotent scaffold derivatives.
- [1] PubChem Compound Summary for CID 72207472, 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 10927883, 2,4-Dichlorofuro[3,2-d]pyrimidine. National Center for Biotechnology Information (2024). View Source
